molecular formula C12H9N3O2S B2445689 2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 944688-60-2

2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No.: B2445689
CAS No.: 944688-60-2
M. Wt: 259.28
InChI Key: GYXHTARTOYXEEP-UHFFFAOYSA-N
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Description

2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid: is a heterocyclic compound that features both a thiazole and a benzimidazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug design.

Properties

IUPAC Name

2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-11(17)6-15-9-4-2-1-3-8(9)14-12(15)10-5-13-7-18-10/h1-5,7H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXHTARTOYXEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the formation of the thiazole and benzimidazole rings followed by their coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzimidazole or thiazole rings .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has shown that derivatives of thiazole and benzodiazole exhibit significant antibacterial and antifungal activities. For instance, a study synthesized various thiazole derivatives and evaluated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives demonstrated substantial antimicrobial activity, suggesting that modifications to the thiazole or benzodiazole structures could enhance efficacy against pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have focused on the synthesis of benzothiazole derivatives, which have shown cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, specific derivatives were tested in combination with established chemotherapeutics like doxorubicin, leading to enhanced cytotoxicity against these cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence that compounds related to 2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid may possess anti-inflammatory effects. Preliminary studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole and benzodiazole derivatives. Modifications at specific positions on the thiazole or benzodiazole rings can lead to enhanced activity. For example:

ModificationEffect on Activity
Substitution at position 4 of thiazoleIncreased antibacterial activity
Alteration of the acetic acid moietyEnhanced anticancer properties

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated several synthesized thiazole derivatives for their antibacterial activities using the disc diffusion method against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, particularly against E. coli and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, researchers synthesized a series of benzothiazole derivatives and tested them against various cancer cell lines. The findings revealed that specific compounds had IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The thiazole and benzimidazole rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid: can be compared with other compounds that contain thiazole or benzimidazole rings. Some similar compounds include:

The uniqueness of This compound

Biological Activity

2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C13H11N3O2SC_{13}H_{11}N_{3}O_{2}S with a molecular weight of 273.32 g/mol. The structure includes a thiazole and a benzodiazole moiety, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC13H11N3O2S
Molecular Weight273.32 g/mol
IUPAC NameThis compound
AppearancePowder

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that derivatives with thiazole and benzodiazole structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has shown promising results against various microbial strains. In vitro studies revealed that it possesses antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial for conditions characterized by chronic inflammation.

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Modulation of Signaling Pathways : It could alter signaling pathways related to cell survival and apoptosis.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a thiazole-benzodiazole derivative in human cancer cell lines. The results indicated an IC50 value of approximately 45 μM, demonstrating significant cytotoxicity against breast cancer cells.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating strong antibacterial potential.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Study FocusResultReference
Antitumor ActivityIC50 = 45 µM in breast cancer cells
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus
Anti-inflammatoryInhibition of TNF-alpha production

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as coupling benzimidazole precursors with thiazole derivatives. For example, describes analogous compounds synthesized via nucleophilic substitution or condensation reactions using solvents like DMF or ethanol, with catalysts such as triethylamine. Key intermediates are characterized using IR, 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis to confirm structural integrity and purity .

Q. Which spectroscopic techniques are essential for verifying the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H^1H and 13C^{13}C) is critical for confirming the positions of aromatic protons and carbons in the benzodiazole and thiazole rings. Infrared (IR) spectroscopy identifies functional groups like carboxylic acids or amides. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition .

Q. How is purity assessed during synthesis, and what solvents are optimal for recrystallization?

Purity is monitored via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Recrystallization often employs mixed solvents (e.g., DMF/water or ethanol/ethyl acetate) to achieve high yields and crystalline purity, as seen in analogous syntheses in and .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in the coupling of benzodiazole and thiazole moieties?

Optimization involves adjusting temperature, pH, and catalyst ratios. For example, highlights that refluxing in aprotic solvents (e.g., acetonitrile) under inert atmospheres reduces oxidation side reactions. Kinetic studies (e.g., first-order rate analysis) can identify rate-limiting steps and guide condition adjustments .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. Hybrid approaches, such as comparing experimental NMR with computed chemical shifts (via Gaussian or ORCA), resolve ambiguities. demonstrates this with single-crystal X-ray structures of related heterocycles .

Q. What strategies enhance the compound’s stability under biological assay conditions?

Stabilization methods include derivatization (e.g., ester prodrugs), pH buffering, or encapsulation in nanocarriers. and emphasize using protective groups (e.g., acetyl or tert-butyl) during synthesis to prevent degradation in aqueous media .

Q. How do substituents on the thiazole ring influence bioactivity, and what SAR (Structure-Activity Relationship) trends are observed?

Electron-withdrawing groups (e.g., -Br, -F) on the thiazole ring enhance binding to hydrophobic enzyme pockets, as shown in for compounds 9b and 9c. Quantitative SAR (QSAR) models using Hammett constants or logP values can predict activity trends .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) frameworks to systematically vary parameters (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
  • Data Validation : Cross-reference spectral data with computational models (e.g., IR frequencies from DFT) to ensure accuracy .
  • Bioactivity Testing : Employ cell-based assays (e.g., enzyme inhibition or cytotoxicity) with LC-MS validation to confirm target engagement .

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